FR173657
Overview
Description
FR-173657 is a potent, non-peptide antagonist of the bradykinin B2 receptor. Bradykinin is a peptide that causes blood vessels to dilate, leading to a drop in blood pressure. FR-173657 has been studied for its potential therapeutic applications in treating conditions related to inflammation and cardiovascular diseases .
Preparation Methods
The synthesis of FR-173657 involves several steps. The condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride in the presence of sodium hydride in dimethylformamide yields the corresponding benzyl ether. This intermediate is then reduced with iron and hydrochloric acid in a methanol-water mixture to produce an aniline derivative. The aniline is acylated with 2-phthalimidoacetyl chloride using 4-dimethylaminopyridine and pyridine to form an amide, which is subsequently methylated at the amide nitrogen with sodium hydride and methyl iodide in dimethylformamide. The phthalimido group is then removed with hydrazine in refluxing ethanol to yield glycine anilide, which is finally acylated with acrylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole in dimethylformamide .
Chemical Reactions Analysis
FR-173657 undergoes various chemical reactions, including:
Oxidation and Reduction: The synthesis involves the reduction of a nitro group to an aniline.
Substitution: The synthesis includes nucleophilic substitution reactions, such as the condensation of 2-methylquinolin-8-ol with 2,6-dichloro-3-nitrobenzyl chloride.
Acylation: The compound undergoes acylation reactions to form amides.
Methylation: Methylation of the amide nitrogen is a key step in the synthesis.
Scientific Research Applications
FR-173657 has been extensively studied for its potential therapeutic applications. It is primarily used in research related to inflammation and cardiovascular diseases. The compound has shown efficacy in inhibiting bradykinin-induced bronchoconstriction and carrageenin-induced paw edema in animal models, making it a valuable tool for studying inflammatory diseases . Additionally, FR-173657 has been evaluated for its potential in treating skin inflammation and other conditions involving the bradykinin B2 receptor .
Mechanism of Action
FR-173657 acts as a competitive antagonist of the bradykinin B2 receptor. By binding to this receptor, it prevents bradykinin from exerting its effects, which include vasodilation and increased vascular permeability. This antagonistic action helps in reducing inflammation and other symptoms associated with bradykinin activity .
Comparison with Similar Compounds
FR-173657 is part of a class of non-peptide bradykinin B2 receptor antagonists. Similar compounds include FR-167344 and Bradyzide. These compounds share the ability to inhibit bradykinin activity but may differ in their potency, selectivity, and pharmacokinetic properties. FR-173657 is unique in its high affinity for the bradykinin B2 receptor and its oral bioavailability, making it a valuable tool for both research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(6-acetamidopyridin-3-yl)-N-[2-[2,4-dichloro-N-methyl-3-[(2-methylquinolin-8-yl)oxymethyl]anilino]-2-oxoethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Cl2N5O4/c1-18-7-10-21-5-4-6-25(30(21)35-18)41-17-22-23(31)11-12-24(29(22)32)37(3)28(40)16-34-27(39)14-9-20-8-13-26(33-15-20)36-19(2)38/h4-15H,16-17H2,1-3H3,(H,34,39)(H,33,36,38)/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWRUGRUFVXGC-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)/C=C/C4=CN=C(C=C4)NC(=O)C)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101144 | |
Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167838-64-4 | |
Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=167838-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FR 173657 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167838644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2E)-3-[6-(Acetylamino)-3-pyridinyl]-N-[2-[[2,4-dichloro-3-[[(2-methyl-8-quinolinyl)oxy]methyl]phenyl]methylamino]-2-oxoethyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401101144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FR-173657 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262AL91J0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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